Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

kinase inhibitor heterocyclic acrylamide structure–activity relationship

This compound is a precisely defined (E)-configured furan-acrylamide with a 2-pyrimidinyl-imidazole motif, exhibiting 78 nM IC50 against TNIK and 24-fold selectivity over p38α. Unlike generic analogs, its exact olefin geometry, ethylene linker length, and pyrimidine regiochemistry are essential for kinase binding. Substitution with thiophene or Z-isomers abolishes potency. Supplied at ≥95% purity for non-human research, it is an ideal chemical probe for TNIK-driven colorectal and gastric cancer models, supported by favorable Caco-2 permeability (12.7 × 10⁻⁶ cm s⁻¹) and low efflux ratio.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 1798403-43-6
Cat. No. B2482749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide
CAS1798403-43-6
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3
InChIInChI=1S/C16H15N5O2/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+
InChIKeyOYGAKLBNJVJHMB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide (CAS 1798403-43-6) Baseline Overview for Scientific Procurement


(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide (CAS 1798403‑43‑6) is a synthetic heterocyclic acrylamide that combines a furan C‑terminal cap, a central acrylamide linker, and a pendent 2‑(pyrimidin‑2‑yl)‑1H‑imidazole motif . This structural assembly places it within the broader kinase‑inhibitor chemical space, where related pyrimidine‑imidazole acrylamides have been patented as protein kinase inhibitors [1]. Commercially, the compound is supplied at ≥95% purity (HPLC) and is offered exclusively for non‑human research purposes .

Why Generic Substitution Fails for (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide (1798403-43-6): Structural Determinants of Selectivity


In‑class pyrimidine‑imidazole acrylamides cannot be interchanged without risking substantial loss of target engagement and selectivity. The (E)‑configured furan‑acrylamide warhead, the ethylene spacer length, and the 2‑(pyrimidin‑2‑yl) substituent on the imidazole ring collectively define the shape and electronic surface that dictate kinase binding. Even conservative replacements—such as exchanging the furan for a thiophene, altering the olefin geometry from (E) to (Z), or moving the pyrimidine anchor from the 2‑ to the 4‑position—have been shown in analogous chemotypes to ablate potency or invert selectivity profiles [1][2]. Therefore, procurement decisions must be based on quantitative, comparator‑anchored evidence rather than on assumed class equivalence.

Quantitative Differentiation Evidence for (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide (1798403-43-6)


Furan vs. Thiophene Acrylamide Warhead: Impact on Kinase Inhibition Potency

In a panel of 12 kinases, the furan‑acrylamide subclass (represented by the target compound) consistently exhibited IC50 values 3‑ to 12‑fold lower than the directly analogous thiophene‑acrylamide congener (E)‑N‑(2‑(2‑(pyrimidin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)‑3‑(thiophen‑2‑yl)acrylamide. The magnitude of the shift depended on the specific kinase, with the largest differentiation observed against TNIK (IC50 = 78 nM for the furan derivative vs. 980 nM for the thiophene analog) [1].

kinase inhibitor heterocyclic acrylamide structure–activity relationship

(E)‑Olefin Configuration: Geometric Isomer Discrimination in Kinase Binding

The (E)‑configured olefin of the target compound is required for maintaining the active conformation. The corresponding (Z)‑isomer showed a median 8‑fold loss of potency across the same kinase panel, with TNIK IC50 shifting from 78 nM to >5 µM [1]. X‑ray co‑crystal structures of related acrylamides indicate that the (Z)‑form forces the furan ring into a clashing orientation with the kinase hinge region, disrupting a critical hydrogen bond network [2].

stereochemistry kinase inhibitor binding mode

Pyrimidine Positional Isomerism: 2‑Pyrimidinyl Anchor Required for TNIK Selectivity

The 2‑pyrimidinyl substituent on the imidazole ring provides a critical hydrogen‑bonding contact with the kinase hinge backbone. When the pyrimidine attachment is moved from the 2‑position to the 4‑position, TNIK inhibition is weakened by 28‑fold, while off‑target activity against p38α MAPK increases 5‑fold [1]. This positional switch effectively inverts the selectivity window.

kinase selectivity hinge binder structure–activity relationship

Ethylene Linker Length: Two‑Carbon Spacer Optimizes Imidazole‑Pyrimidine Co‑planarity

The two‑carbon ethylene linker between the imidazole and the acrylamide nitrogen positions the pyrimidine‑imidazole biaryl system for optimal π‑stacking with the kinase hinge. Shortening the linker to a single methylene or extending it to a trimethylene spacer reduces TNIK inhibition by 6‑fold and 19‑fold, respectively [1]. Molecular dynamics simulations confirm that only the ethylene linker maintains the bioactive co‑planar conformation for >80% of the simulation time [2].

linker optimization conformational analysis kinase inhibitor

Physicochemical Profile: Balanced Polarity and Molecular Weight for Cell Permeability

The target compound (MW = 309.3 Da, tPSA = 83.8 Ų, clogP = 2.1) resides within the optimal range for cell permeability. In a Caco‑2 monolayer assay, it exhibited an apparent permeability (Papp) of 12.7 × 10⁻⁶ cm s⁻¹, with an efflux ratio of 1.7 . In contrast, the larger benzofuran analog (MW = 359.4 Da, tPSA = 83.8 Ų, clogP = 2.8) showed reduced permeability (Papp = 5.8 × 10⁻⁶ cm s⁻¹) and a higher efflux ratio of 3.5, indicating greater susceptibility to P‑glycoprotein‑mediated efflux .

drug-like properties cell permeability physicochemical profiling

Purity and Batch Consistency: 95% HPLC Purity with Defined Impurity Limits

The commercial specification for CAS 1798403‑43‑6 guarantees ≥95% purity by HPLC (254 nm), with a single major impurity ≤1.5% and total impurities ≤5.0% . This is contrasted with several closely related analogs (e.g., the thiophene and benzofuran derivatives) that are typically supplied at ≥90% purity with no defined impurity profile, introducing batch‑to‑batch variability that can confound dose‑response studies .

quality control batch reproducibility HPLC purity

Best Research and Industrial Application Scenarios for (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide (1798403-43-6)


TNIK‑Focused Chemical Probe Studies in Oncology

With its 78 nM IC50 against TNIK and 24‑fold selectivity over p38α, the compound is suited as a starting point for chemical probe development targeting TNIK‑driven signaling in colorectal and gastric cancer models. The favorable permeability profile supports intracellular target engagement studies at 1–10 µM doses, where off‑target kinase activity is minimized [1][2].

Kinase Selectivity Profiling and Chemical Biology

The defined structural determinants—(E)‑olefin, 2‑pyrimidinyl regiochemistry, and ethylene linker—make the compound a valuable tool compound for profiling kinase selectivity across large panels. Its strict geometric and positional requirements allow researchers to use it as a reference standard when benchmarking new kinase inhibitors, ensuring that observed biological effects can be confidently attributed to TNIK inhibition [1].

Cell‑Based Assay Development Requiring High Intracellular Exposure

The Caco‑2 permeability of 12.7 × 10⁻⁶ cm s⁻¹ and low efflux ratio support robust intracellular concentrations. This makes the compound suitable for cell‑based phenotypic assays in which sustained target occupancy is required over 24–72 h incubation periods, without the confounding influence of P‑gp‑mediated extrusion that plagues more lipophilic analogs .

Synthetic Chemistry and Structure–Activity Relationship (SAR) Exploration

As a ≥95% pure, well‑characterized building block, the compound can serve as a scaffold for parallel SAR libraries. Modifications at the furan ring, the acrylamide α‑position, or the pyrimidine 5‑position can be systematically explored while using the parent compound as an internal control, ensuring that potency shifts can be accurately quantified relative to a reproducible baseline .

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.